![molecular formula C16H28BN3O4 B13566471 tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate](/img/structure/B13566471.png)
tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate: is a complex organic compound that features a pyrazole ring substituted with a dioxaborolane group and a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the pyrazole ring, where various substituents can be introduced.
Coupling Reactions: The dioxaborolane group allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Bases: Triethylamine, potassium carbonate.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific substituents introduced during the substitution or coupling reactions. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, it serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development .
Industry: In the industrial sector, it is utilized in the production of advanced materials and specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate is largely dependent on its application. In coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound’s activity would depend on the specific bioactive molecule it is part of, targeting various molecular pathways and receptors .
Comparaison Avec Des Composés Similaires
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: The unique combination of a pyrazole ring with a dioxaborolane group and a tert-butyl carbamate moiety makes tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate particularly versatile in synthetic chemistry. Its ability to undergo various coupling reactions and serve as an intermediate in the synthesis of complex molecules sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C16H28BN3O4 |
|---|---|
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
tert-butyl N-[[1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-3-yl]methyl]carbamate |
InChI |
InChI=1S/C16H28BN3O4/c1-14(2,3)22-13(21)18-10-11-9-12(20(8)19-11)17-23-15(4,5)16(6,7)24-17/h9H,10H2,1-8H3,(H,18,21) |
Clé InChI |
AYCMNRPODXKYQA-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


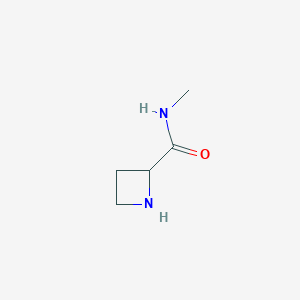

![5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B13566409.png)

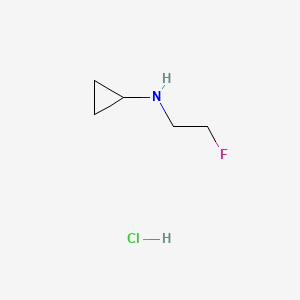
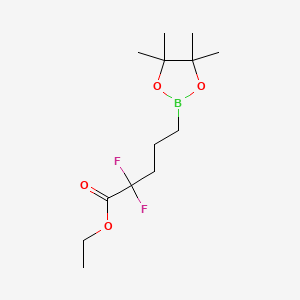
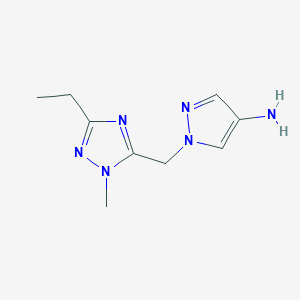
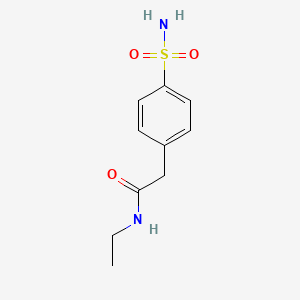
![3-((4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566445.png)


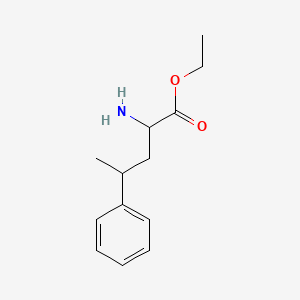
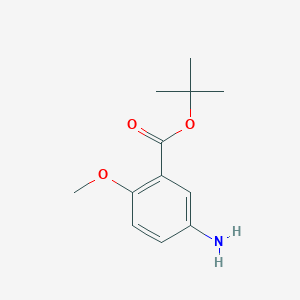
![7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B13566465.png)
